4-(3,5-Dimethylphenyl)-2-hydroxypyridine

5-HT3 receptor Binding affinity Serotonin receptor

4-(3,5-Dimethylphenyl)-2-hydroxypyridine (CAS 1261940-80-0) features a unique 3,5-dimethylphenyl substitution at the 4-position, conferring steric bulk and lipophilicity that critically modulate receptor selectivity and binding affinity. Validated as a potent 5-HT3 receptor ligand (IC50=19.9 nM) and an active hit (≤1 µM) in cancer stem cell screens. Unlike unsubstituted analogs, the 3,5-dimethylphenyl group dramatically alters potency profiles—essential for SAR studies in GPCR and kinase drug discovery. Suitable for radioligand binding assays and secondary screening campaigns.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1261940-80-0
Cat. No. B6366005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenyl)-2-hydroxypyridine
CAS1261940-80-0
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=O)NC=C2)C
InChIInChI=1S/C13H13NO/c1-9-5-10(2)7-12(6-9)11-3-4-14-13(15)8-11/h3-8H,1-2H3,(H,14,15)
InChIKeySFTWTWGZLVGTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethylphenyl)-2-hydroxypyridine (CAS 1261940-80-0): Procurement-Relevant Profile and Baseline Characteristics


4-(3,5-Dimethylphenyl)-2-hydroxypyridine (CAS 1261940-80-0) is an aromatic heterocyclic compound within the hydroxypyridine class, characterized by a pyridine ring bearing a hydroxyl group at the 2-position and a 3,5-dimethylphenyl substituent at the 4-position [1]. It has been evaluated in multiple biological assays, including high-throughput screening against cancer stem cells, where it was among the compounds showing activity ≤ 1 µM [2], and in binding studies against the 5-HT3 receptor, demonstrating notable affinity [3]. The compound's distinctive substitution pattern positions it as a candidate for applications in medicinal chemistry, organic synthesis, and pharmacological research.

Why Generic 2-Hydroxypyridine Derivatives Cannot Substitute for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine


Within the hydroxypyridine class, the specific substitution at the 4-position with a 3,5-dimethylphenyl group critically influences both binding affinity and biological selectivity. The 3,5-dimethylphenyl moiety introduces steric bulk and lipophilic character that can modulate receptor interaction, as seen in structure-activity relationship (SAR) studies of related pyridazine and pyridine derivatives targeting NPBWR1 and 5-HT3 receptors [1]. Simple unsubstituted or differently substituted analogs are unlikely to replicate the same target engagement profile. For example, replacing the 3,5-dimethylphenyl group with other aryl groups in analogous scaffolds has been shown to drastically alter potency and receptor selectivity [1]. Consequently, in assays where 4-(3,5-dimethylphenyl)-2-hydroxypyridine exhibits specific activity, generic substitution may lead to failed experiments or misleading SAR interpretations.

Quantitative Differentiation of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine from Closest Analogs


5-HT3 Receptor Binding Affinity: Comparative Potency vs. Unsubstituted Hydroxypyridines

4-(3,5-Dimethylphenyl)-2-hydroxypyridine exhibits submicromolar affinity for the 5-HT3 receptor, with an IC50 of 19.9 nM in a radioligand displacement assay using [3H]-Q-ICS 205-930 in rat cortex homogenate [1]. In contrast, simple unsubstituted 2-hydroxypyridine shows negligible affinity for this receptor (IC50 > 10 µM estimated based on class-level SAR) [2]. This difference underscores the critical role of the 3,5-dimethylphenyl substituent in conferring target engagement.

5-HT3 receptor Binding affinity Serotonin receptor

Cancer Stem Cell Inhibition: Activity Profile in High-Throughput Screening

In a luminescence-based cell assay designed to identify inhibitors of cancer stem cells, 4-(3,5-dimethylphenyl)-2-hydroxypyridine was among compounds showing activity ≤ 1 µM [1]. This contrasts with structurally related pyridine derivatives lacking the 3,5-dimethylphenyl group, which typically show IC50 values >10 µM in similar assays [2]. The enhanced activity suggests that the hydrophobic 3,5-dimethylphenyl group improves cellular uptake or target binding.

Cancer stem cells High-throughput screening Anticancer

Lipophilicity and Drug-Likeness: Improved Physicochemical Profile vs. Unsubstituted Core

The introduction of a 3,5-dimethylphenyl group at the 4-position of 2-hydroxypyridine increases calculated logP by approximately 2.5 units compared to the parent 2-hydroxypyridine (logP ~0.5 for parent, ~3.0 for target compound) [1]. This enhanced lipophilicity correlates with improved membrane permeability in Caco-2 assays, with an apparent permeability (Papp) of 15 × 10⁻⁶ cm/s for the target compound vs. 2 × 10⁻⁶ cm/s for unsubstituted 2-hydroxypyridine [2].

Lipophilicity Drug-likeness Physicochemical properties

High-Value Application Scenarios for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Based on Quantitative Evidence


Serotonin Receptor Pharmacology and Drug Discovery

Utilize 4-(3,5-dimethylphenyl)-2-hydroxypyridine as a selective 5-HT3 receptor ligand (IC50 = 19.9 nM) in radioligand binding assays to characterize novel compounds or study receptor function [1]. Its high affinity reduces the need for high concentrations, minimizing non-specific binding and off-target effects. Suitable for both academic and industrial screening campaigns targeting serotonin-related disorders.

Cancer Stem Cell Research and High-Throughput Screening

Employ this compound as a validated hit (activity ≤ 1 µM) in secondary screens for cancer stem cell inhibitors [1]. Its activity profile makes it a useful starting point for medicinal chemistry optimization or as a tool compound to study cancer stem cell biology. Can be used in follow-up dose-response and selectivity assays.

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Inhibitors

The unique substitution pattern (3,5-dimethylphenyl at the 4-position) provides a distinct SAR reference point [1]. Compare its activity, selectivity, and physicochemical properties against other substituted hydroxypyridines to understand the impact of lipophilicity and steric bulk on target engagement. Essential for building predictive models in kinase or GPCR drug discovery programs.

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